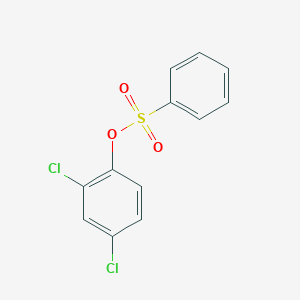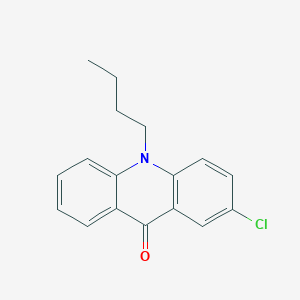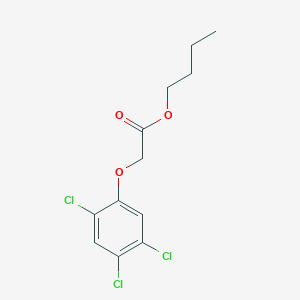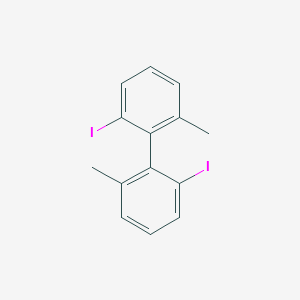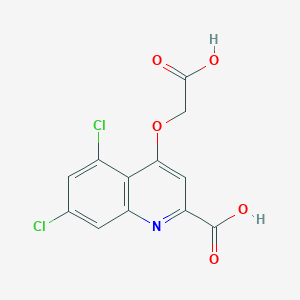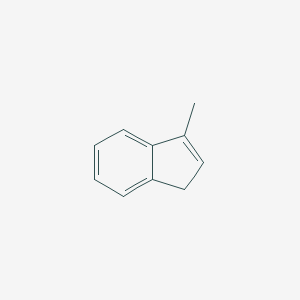
3-甲基-1H-茚
描述
3-Methyl-1H-indene is an organic compound with the molecular formula C10H10. It has a molecular weight of 130.1864 . The IUPAC Standard InChI for 3-Methyl-1H-indene is InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-6H,7H2,1H3 .
Synthesis Analysis
The synthesis of indene derivatives, including 3-Methyl-1H-indene, involves various methods. One approach involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst . Another method uses substituted phenols as starting materials in a reaction sequence composed of Pd-catalyzed Suzuki coupling and Ru-catalyzed ring-closing metathesis .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1H-indene can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial arrangement.
Chemical Reactions Analysis
Indene derivatives, including 3-Methyl-1H-indene, can undergo various chemical reactions. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . The cyclization mechanism involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-1H-indene include a density of 1.0±0.1 g/cm3, a boiling point of 205.6±15.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.2 mmHg at 25°C . The compound also has an enthalpy of vaporization of 42.4±0.8 kJ/mol and a flash point of 70.8±9.0 °C .
科学研究应用
新型合成和NMR分析
新合成方法: 研究人员已经开发出合成1H-茚衍生物的新方法,例如2,3-二氢-1,3-甲基-1H-茚和3-取代-1H-茚,这对于各种化学研究和应用至关重要 (Christl & Cohrs, 2015); (Baker, Foulkes, Griggs, & Nguyen, 2002)。
NMR光谱分析: 对各种1H-茚衍生物进行了详细的NMR光谱分析,以了解它们的分子结构和动态,为化学和制药研究提供了关键见解 (Prasad et al., 2010); (Jovanović, Spiteller, & Spiteller, 2001)。
催化和聚合
茂金属和聚合: 研究已经探索了使用与1H-茚配体结合的亚甲基桥联茂金属在聚合催化中的应用。这对于创造具有特定性质的聚合物具有重要意义,对材料科学具有重要意义 (Resconi等, 2006)。
催化合成: 研究人员已经开发了合成取代1H-茚的催化方法,使用金属自由基活化和Co(III)-卡宾自由基方法。这扩大了创造功能多样的1H-茚衍生物的范围 (Das et al., 2016)。
环加成反应
- 环加成化学: 对各种1H-茚衍生物的环加成反应进行了广泛研究。这些反应在复杂有机化合物的合成中至关重要,这些化合物在药物开发和材料科学中具有潜在应用 (Gilchrist, Rees, & Tuddenham, 1982); (Mccague, Moody, & Rees, 1983)。
电子耦合和多组分合成
混合价态离子中的电子耦合: 使用甲基化的Cp-茚配体对铁-铬混合价态离子中的电子耦合进行了研究。这对于有机金属化学领域和理解分子电子学具有相关性 (Santi et al., 2008)。
多组分合成: 在生物重要的茚类化合物的多组分合成方面已经取得了进展。这种方法对于组合化学和新型有机化合物的开发具有重要意义 (Tsukamoto, Ueno, & Kondo, 2007)。
安全和危害
The safety information for 3-Methyl-1H-indene includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
未来方向
The future directions for 3-Methyl-1H-indene could involve further exploration of its synthesis methods and potential applications. Given the biological activities associated with indole derivatives, there may be potential for 3-Methyl-1H-indene to be used in the development of new pharmaceuticals . Additionally, the compound’s role in multicomponent reactions could be further investigated to develop more efficient and sustainable synthetic strategies .
作用机制
Target of Action
3-Methyl-1H-indene is a chemical compound with the formula C10H10
Mode of Action
It’s possible that it interacts with its targets through various chemical reactions, such as electrophilic substitution or addition reactions . .
Biochemical Pathways
The specific biochemical pathways affected by 3-Methyl-1H-indene are currently unknown. Indole derivatives, a class of compounds to which 3-Methyl-1H-indene belongs, are known to play a significant role in cell biology . They are used in the treatment of various disorders and show various biologically vital properties . .
Result of Action
As a member of the indole derivatives, it may have potential biological activity, but specific effects at the molecular and cellular level are yet to be determined .
属性
IUPAC Name |
3-methyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-8-6-7-9-4-2-3-5-10(8)9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOKKJGOGWACMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227496 | |
| Record name | 3-Methylindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-indene | |
CAS RN |
767-60-2 | |
| Record name | 3-Methylindene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylindene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62565 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylindene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLINDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP8C8AZ4ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

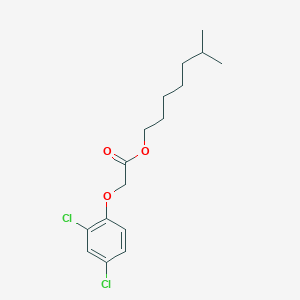
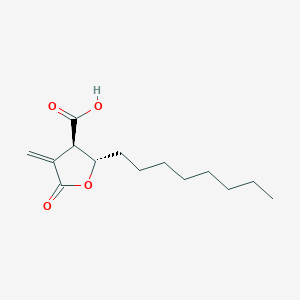
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)

